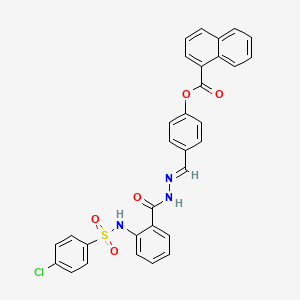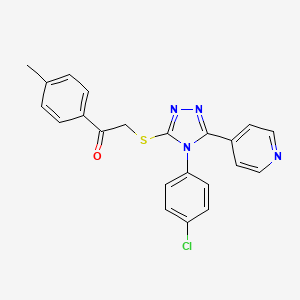
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one is a complex organic compound belonging to the morphinan class of alkaloids. This compound is known for its significant pharmacological properties, particularly in the field of pain management and opioid receptor modulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one involves multiple steps, starting from simpler precursors. The process typically includes:
Formation of the Morphinan Skeleton: This step involves the cyclization of a suitable precursor to form the morphinan backbone.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at positions 3, 10, and 14 through selective hydroxylation reactions.
Epoxidation: The formation of the 4,5-epoxy bridge is achieved through an epoxidation reaction using peracids or other suitable oxidizing agents.
Cyclopropylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Peracids, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, and thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted morphinan derivatives.
科学的研究の応用
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic and its role in pain management therapies.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
類似化合物との比較
Similar Compounds
Morphine: A well-known opioid analgesic with a similar morphinan structure.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Oxycodone: A semi-synthetic opioid with structural similarities.
Uniqueness
(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group, which imparts distinct pharmacological properties compared to other morphinan derivatives.
特性
| 604767-82-0 | |
分子式 |
C20H23NO5 |
分子量 |
357.4 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,15,17-18,22,24-25H,1-2,5-9H2/t15?,17-,18+,19+,20-/m1/s1 |
InChIキー |
SPLLFLBLAXVPPQ-KNQKJSHASA-N |
異性体SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(C6=C4C(=C(C=C6)O)O5)O)O |
正規SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2C(C6=C4C(=C(C=C6)O)O5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dimethoxybenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12048049.png)
![4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate](/img/structure/B12048054.png)




![2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine](/img/structure/B12048069.png)
![2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12048070.png)

![2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12048074.png)
![4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12048075.png)

